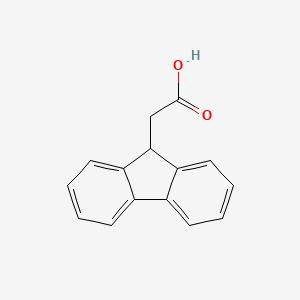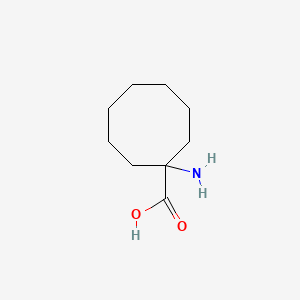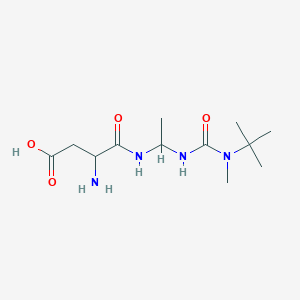
Sakacin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sakacin a, also known as curvacin a, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Sakacin a is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, sakacin a is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Cloning and Nucleotide Sequence
Sakacin A, produced by Lactobacillus sake Lb706, has been studied for its gene sequence and production mechanisms. Axelsson et al. (1993) identified a gene necessary for sakacin A production and immunity, providing insights into its molecular biology and potential applications in genetic engineering for enhanced bacteriocin production (Axelsson et al., 1993).
Structural Gene Analysis
Further research by Axelsson and Holck (1995) revealed the complete nucleotide sequence of a fragment containing all information necessary for sakacin A production and immunity. This study contributes to understanding the genetic regulation of sakacin A, which is crucial for its industrial production and application (Axelsson & Holck, 1995).
Purification and Amino Acid Sequence
Holck et al. (1992) successfully purified sakacin A to homogeneity and determined its complete amino acid sequence. Understanding its structure is essential for applications in food preservation and safety, as it inhibits the growth of Listeria monocytogenes (Holck et al., 1992).
Application in Food Packaging
Trinetta, Floros, and Cutter (2010) explored the use of sakacin A in pullulan films for controlling Listeria monocytogenes in ready-to-eat foods. Their findings demonstrate sakacin A's potential as an active component in food packaging, contributing to food safety and shelf-life extension (Trinetta et al., 2010).
Biopreservative Potential
Mapelli et al. (2019) discussed different methods of applying sakacin A to food, including direct use and incorporation in packaging. The study highlights sakacin A's effectiveness as a biopreservative against Listeria, offering a natural alternative to chemical preservatives (Mapelli et al., 2019).
Propiedades
Número CAS |
145266-47-3 |
|---|---|
Nombre del producto |
Sakacin A |
Fórmula molecular |
C12H24N4O4 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
3-amino-4-[1-[[tert-butyl(methyl)carbamoyl]amino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14-10(19)8(13)6-9(17)18)15-11(20)16(5)12(2,3)4/h7-8H,6,13H2,1-5H3,(H,14,19)(H,15,20)(H,17,18) |
Clave InChI |
ACQJWVPNGVNRCD-UHFFFAOYSA-N |
SMILES |
CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C |
SMILES canónico |
CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C |
Sinónimos |
curvacin A sakacin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





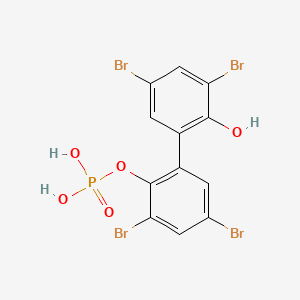
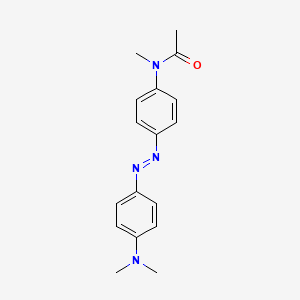

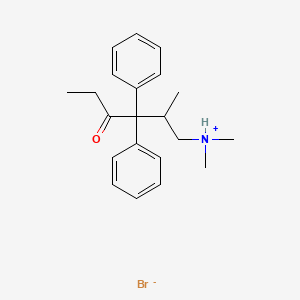
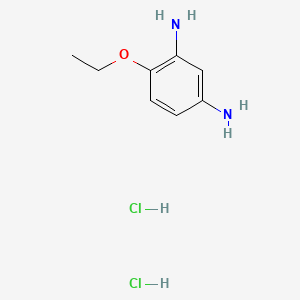
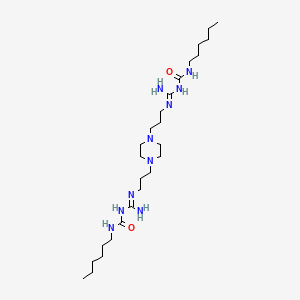
![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)
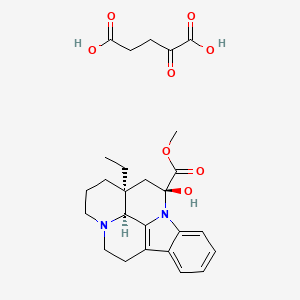
![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)

